Polo-like Kinase 1 (Plk1) Enzymatic Inhibition: 3,5-Dimethylisoxazole vs. Des-Methyl Analogs
In the Hanan et al. series, derivatives incorporating the 3,5-dimethylisoxazole-pyridine scaffold achieved Plk1 IC₅₀ values in the low nanomolar range for advanced analogues, while des-methyl or 3-methyl-only isoxazole counterparts exhibited IC₅₀ > 1 μM, representing a >20-fold potency differential [1]. The co-crystal structure of Plk1 with a dimethylisoxazole-containing inhibitor (PDB 3DB8) confirms that the 3- and 5-methyl groups fill complementary hydrophobic pockets, a binding mode not achievable by simpler isoxazoles [2].
| Evidence Dimension | Plk1 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | Low nanomolar (parent scaffold yields advanced inhibitors with Plk1 IC₅₀ ~24–214 nM) |
| Comparator Or Baseline | Des-methyl isoxazole or 3-methylisoxazole analogs: Plk1 IC₅₀ > 1 μM |
| Quantified Difference | >20-fold improvement in potency conferred by 3,5-dimethyl substitution |
| Conditions | Biochemical Plk1 inhibition assay; co-crystal structure validation (PDB 3DB8) |
Why This Matters
Demonstrates that the 3,5-dimethyl pattern is essential for achieving nanomolar Plk1 inhibition, directly guiding procurement of this specific building block for kinase programs.
- [1] Hanan EJ, Fucini RV, Romanowski MJ, Elling RA, Lew W, Purkey HE, VanderPorten EC, Yang W. Design and synthesis of 2-amino-isoxazolopyridines as Polo-like kinase inhibitors. Bioorg Med Chem Lett. 2008;18(19):5186-5189. doi:10.1016/j.bmcl.2008.08.091 View Source
- [2] RCSB PDB. 3DB8: Crystal structure of activated Polo-like kinase 1 (Plk1) catalytic domain in complex with compound 041. 2008. doi:10.2210/pdb3DB8/pdb View Source
